molecular formula C5H4BrNO B124644 4-Bromo-1H-pyrrole-2-carbaldehyde CAS No. 931-33-9

4-Bromo-1H-pyrrole-2-carbaldehyde

Cat. No. B124644
CAS RN: 931-33-9
M. Wt: 174 g/mol
InChI Key: RFQYNGQAZZSGFM-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrole-2-carbaldehyde is a chemical compound with the empirical formula C5H4BrNO . It has a molecular weight of 174.00 . The compound is typically stored in a refrigerator and appears as a white to yellow or red solid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a bromine atom at the 4-position and a carbaldehyde group at the 2-position .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrrole-2-carbaldehyde has a molecular weight of 174.00 and an empirical formula of C5H4BrNO . It appears as a white to yellow or red solid and is typically stored in a refrigerator .

Scientific Research Applications

Synthesis of Functionalized Pyrrole Derivatives

4-Bromo-1H-pyrrole-2-carbaldehyde plays a role in the synthesis of functionalized pyrrole derivatives. An efficient method for creating multifunctionalized pyrrole-3-carbaldehydes involves a one-pot three-component reaction, leveraging 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. This process utilizes palladium-catalyzed Sonogashira coupling and silver-mediated annulation, demonstrating the compound's versatility in organic synthesis (Wu et al., 2022).

Development of 3-Fluorinated Pyrroles

Another application is seen in the synthesis of 3-fluoropyrroles, where derivatives like 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes are prepared from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This method highlights the role of 4-Bromo-1H-pyrrole-2-carbaldehyde in creating fluorinated pyrroles, a valuable class of compounds in medicinal chemistry (Surmont et al., 2009).

Creation of Single-Molecule Magnetic Behaviors

The compound is also utilized in the creation of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. This is achieved by using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions, demonstrating its utility in materials science and nanotechnology (Giannopoulos et al., 2014).

Pharmaceutical Applications

4-Bromo-1H-pyrrole-2-carbaldehyde is also significant in the field of pharmaceuticals. It's used in synthesizing small molecule anticancer drugs, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an aqueous solubility aldehyde. The synthesis method includes acylation and nucleophilic substitution, highlighting its role as an important intermediate in drug development (Wang et al., 2017).

Future Directions

4-Bromo-1H-pyrrole-2-carbaldehyde and related compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals . As such, future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

4-bromo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQYNGQAZZSGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344803
Record name 4-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrrole-2-carbaldehyde

CAS RN

931-33-9
Record name 4-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromopyrrole-2-carboxaldehyde was prepared by the method of Sonnet, P. E., J. Org. Chem. (1971), Vol. 36, p. 1005. A solution of 4-bromopyrrole-2-carboxaldehyde (2.61 g) and tetrahydrofuran (100 mL) was cooled to 0° C. LDA (7.5 mL of a 2 N solution in THF) was added dropwise and the mixture was stirred at 0° C. for 1 hour. Tosyl chloride (2.88 g) was then added. The resulting reaction mixture was allowed to warm to ambient temperature overnight. The reaction mixture was diluted with ethyl acetate (100 mL), washed with water (100 mL) and brine (100 mL), dried (Na2SO4) and concentrated. The dark colored solid was chromatographed on SiO2 with 4:1 hexane/ethyl acetate to afford N-tosyl-4-bromo-2-pyrrolecarboxaldehyde (3.8 g).
Quantity
2.61 g
Type
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Reaction Step One
Quantity
100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RA Davis, AR Carroll, RJ Quinn - Australian journal of chemistry, 2002 - CSIRO Publishing
… (triphenylphosphine)palladium(0) [(Ph3P)4Pd(0)], 1,2-dimethoxyethane (DME)/H2O, sodium carbonate (Na2CO3), and the previously synthesized 4-bromo1H-pyrrole-2-carbaldehyde.[…
Number of citations: 9 www.publish.csiro.au
H Zhang, H Liu, X Luo, Y Wang, Y Liu, H Jin… - European Journal of …, 2018 - Elsevier
… Pyrrole-2-carbaldehyde was reacted with N-bromosuccinimide in THF to give 4-bromo-1H-pyrrole-2-carbaldehyde, which was converted to 4-phenyl-1H-pyrrole-2-carbaldehyde (9) …
Number of citations: 38 www.sciencedirect.com
R Rane, N Sahu, C Shah… - Current Topics in …, 2014 - ingentaconnect.com
… Here, 4-bromo-1H-pyrrole-2-carbaldehyde (111) is treated with 2-(4-chlorophenyl) acetonitrile (112) in presence potassium hydroxide to give (Z)-3-(4-bromo-1H-pyrrol-2yl)-2-(4-…
Number of citations: 67 www.ingentaconnect.com
R West - 2009 - dr.library.brocku.ca
Since its discovery nearly a century ago, a-tocopherol (vitamin E) research has been mainly focused on its ability to terminate the cycle of lipid peroxidation in membranes. …
Number of citations: 4 dr.library.brocku.ca
JK Laha, S Sharma, S Kirar… - The Journal of Organic …, 2017 - ACS Publications
A de novo design and synthesis of N-heteroaryl-fused vinyl sultams as templates for programming chemical reactions on vinyl sultam periphery or (hetero)aryl ring is described. The key …
Number of citations: 15 pubs.acs.org
BA Hussein - 2017 - scholar.archive.org
This thesis describes the synthesis of a novel family of 4, 4─ difluoro─ 4─ bora─ 3a─ 4a─ diaza─ s─ indacenes for material and education applications (BODIPYs). This thesis also …
Number of citations: 0 scholar.archive.org
MA Buil, M Calbet, M Castillo, J Castro, C Esteve… - European Journal of …, 2016 - Elsevier
Monocyclic and bicyclic ring systems were investigated as the “core” section of a series of diphenylsulphone-containing acetic acid CRTh2 receptor antagonists. A range of potencies …
Number of citations: 18 www.sciencedirect.com
N Saleh, A Voituriez - The Journal of Organic Chemistry, 2016 - ACS Publications
The first umpolung addition/intramolecular Wittig reaction, catalytic in phosphine, is described. The in situ phosphine oxide reduction was accomplished by the use of silane and a …
Number of citations: 65 pubs.acs.org

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